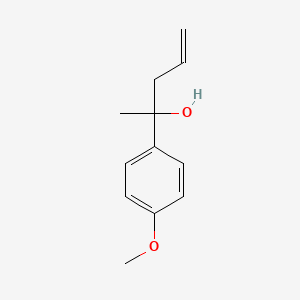

2-(4-Methoxyphenyl)pent-4-en-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of methoxyphenyl precursors with various aldehydes or ketones. For instance, the synthesis of 3-(4-ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one was achieved by reacting 4-methoxy-2-hydroxyacetophenone with 4-ethylbenzaldehyde . Similarly, the synthesis of 2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol was performed by treating a triazole derivative with sodium methoxide . These methods demonstrate the versatility of methoxyphenyl compounds in forming various chemical structures.

Molecular Structure Analysis

The molecular structures of methoxyphenyl compounds are often elucidated using X-ray crystallography, which provides detailed information about the crystal packing and intermolecular interactions. For example, the crystal structure of (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid revealed intramolecular N-H...O and O-H...O interactions, as well as intermolecular interactions that stabilize the crystal structure . The geometry of these molecules is also optimized using DFT calculations to predict the molecular electrostatic potential, vibrational frequencies, and other properties .

Chemical Reactions Analysis

The reactivity of methoxyphenyl compounds can be explored through various chemical reactions. For instance, the regiospecific allylic bromination of 4-methoxy-1,1,1-trihalo-3-alken-2-ones led to the synthesis of brominated derivatives, which are useful in heterocyclic synthesis . Additionally, the reaction of a methoxyphenyl derivative with aniline and other amines was investigated, demonstrating the compound's potential for further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxyphenyl compounds are characterized using spectroscopic methods such as FT-IR, UV-visible, and NMR spectroscopy. These techniques provide insights into the vibrational modes, electronic transitions, and chemical environments of the atoms within the molecule. For example, the spectroscopic properties of a chalcone derivative were well-described by DFT-B3LYP/6-311++G(d,p) calculations, showing a good correlation with experimental data . The influence of the methoxy group on the molecular properties is evident in the additional stabilization it provides through intermolecular interactions .

Aplicaciones Científicas De Investigación

Photocycloaddition and Olefin Oxidation

Photocycloaddition reactions involving vinyl ethers, such as those related to 2-(4-Methoxyphenyl)pent-4-en-2-ol, show interesting behaviors in the presence of CF3-substituted methoxyphenylpentenes. These reactions result in various photocycloadducts, demonstrating the compound's potential in photochemical synthesis (Haan, Zwart, & Cornelisse, 1997). Similarly, olefin oxidation processes using Pd(II) highlight the role of methoxyphenylpentenols in producing β-substituted ketones, a fundamental reaction for creating various synthetic intermediates (Hamed & Henry, 1997).

Proton Exchange Membranes

Research into new monomers for proton exchange membranes in fuel cells has involved compounds with methoxyphenyl groups. These materials, such as those derived from bis(4-fluorophenyl)sulfone and 4-methoxybenzeneboronic acid, demonstrate high proton conductivities and low methanol permeabilities, indicating their utility in fuel cell technology (Wang et al., 2012).

O-Glycosylation

4-(p-Methoxyphenyl)-4-pentenylthioglycosides (MPTGs) show promise in acid-catalyzed O-glycosylation reactions. These reactions are significant for oligosaccharide synthesis, demonstrating the compound's potential in complex carbohydrate assembly (Du & Ragains, 2019).

Hydrogen Bond Studies

Methoxyphenols, including compounds related to 2-(4-Methoxyphenyl)pent-4-en-2-ol, are studied for their ability to form strong intermolecular and intramolecular hydrogen bonds. These properties are important for understanding the behavior of antioxidants and biologically active molecules (Varfolomeev et al., 2010).

Antibacterial Applications

Studies on biphenyls derived from Rhynchosia suaveolens, similar in structure to 2-(4-Methoxyphenyl)pent-4-en-2-ol, have shown antibacterial activity. This indicates potential applications in developing new antibacterial agents (Khan & Shoeb, 1984).

Deprotection Reactions

The deprotection of methoxyphenylmethyl-type ethers, relevant to 2-(4-Methoxyphenyl)pent-4-en-2-ol, has been efficiently catalyzed by FeCl3, showcasing methods for the synthesis of alcohols from protected intermediates (Sawama et al., 2015).

Safety And Hazards

This compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

2-(4-methoxyphenyl)pent-4-en-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-4-9-12(2,13)10-5-7-11(14-3)8-6-10/h4-8,13H,1,9H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAHNXWMGXSPAHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=C)(C1=CC=C(C=C1)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methoxyphenyl)pent-4-en-2-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

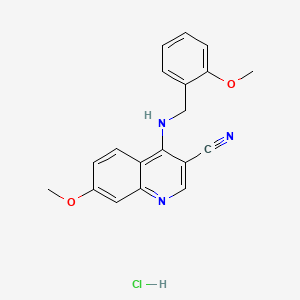

![3-(2-chlorophenyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B3008345.png)

![3-[(3,3,3-trifluoropropoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B3008348.png)

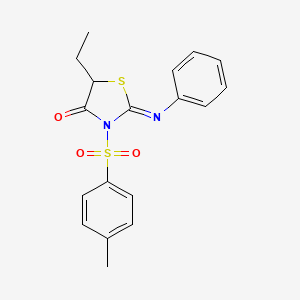

![2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B3008354.png)

![4-fluoro-N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]benzamide](/img/structure/B3008355.png)

![2-[(2,6-dichlorobenzyl)sulfanyl]-3-(2-furylmethyl)-6,7-dimethoxy-4(3H)-quinazolinimine](/img/structure/B3008359.png)

![1-(Azepan-1-yl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B3008362.png)

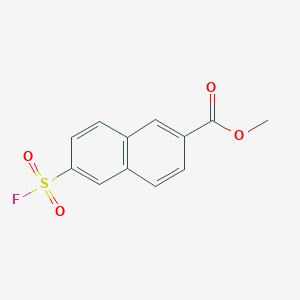

![(2E)-2-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-3-[(2-methylphenyl)amino]prop-2-enenitrile](/img/structure/B3008367.png)